![molecular formula C23H26N2OS2 B14266108 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol CAS No. 137955-89-6](/img/structure/B14266108.png)
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol typically involves the condensation of 4-methyl-2,6-diformylphenol with 2,2-pyridyl ethylamine. This reaction forms a Schiff base condensation product, which is further processed to obtain the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol has several scientific research applications:
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting metal ion imbalances in diseases.
Industry: The compound’s ability to selectively bind metal ions makes it useful in industrial processes involving metal ion detection and separation.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol involves its ability to form stable complexes with metal ions. The Schiff base moiety and phenolic hydroxyl group play crucial roles in binding metal ions through coordination bonds. This interaction leads to changes in the compound’s fluorescence properties, enabling its use as a chemosensor .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2,6-bis-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol: Similar in structure but differs in the presence of imine groups instead of sulfanyl groups.
2,6-Diformyl-4-methylphenol: A precursor in the synthesis of the target compound.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another pyridine-based compound with different functional groups and applications.
Uniqueness
4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol is unique due to its dual functionality as a chemosensor and its potential applications in various scientific fields. Its ability to selectively detect metal ions in aqueous solutions and biological systems sets it apart from other similar compounds.
Propiedades
Número CAS |
137955-89-6 |
|---|---|
Fórmula molecular |
C23H26N2OS2 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
4-methyl-2,6-bis(2-pyridin-2-ylethylsulfanylmethyl)phenol |
InChI |
InChI=1S/C23H26N2OS2/c1-18-14-19(16-27-12-8-21-6-2-4-10-24-21)23(26)20(15-18)17-28-13-9-22-7-3-5-11-25-22/h2-7,10-11,14-15,26H,8-9,12-13,16-17H2,1H3 |
Clave InChI |
CXKJAIFNIUGNIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CSCCC2=CC=CC=N2)O)CSCCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


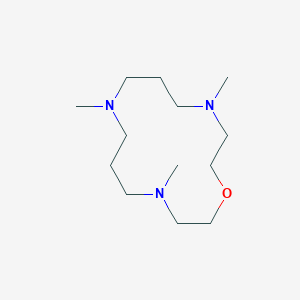
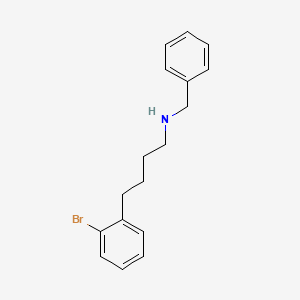
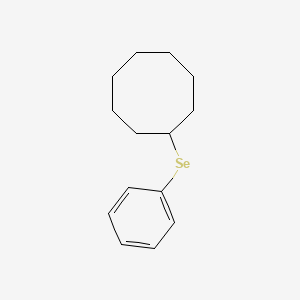
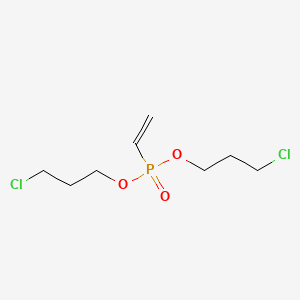
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
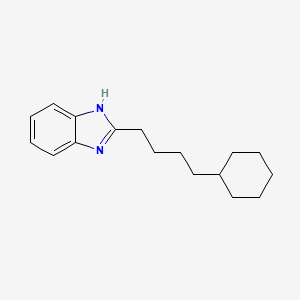
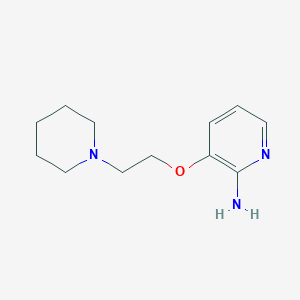

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)

![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
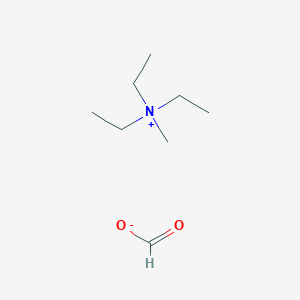
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
